1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17880300
Molecular Formula: C10H18BN3O2
Molecular Weight: 223.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18BN3O2 |
|---|---|
| Molecular Weight | 223.08 g/mol |
| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3,(H2,12,13) |
| Standard InChI Key | LZZMPZVWYYDSOT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2N)C |
Introduction
Structural and Chemical Properties
The compound’s molecular architecture combines a pyrazole ring with a boronate ester moiety, conferring stability and reactivity. Its IUPAC name, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-amine, reflects the substituents: a methyl group at the pyrazole’s 1-position, a pinacol boronate ester at the 4-position, and an amine group at the 3-position. The molecular formula C₁₀H₁₈BN₃O₂ corresponds to a molecular weight of 223.08 g/mol, with the following key features:
| Property | Value |
|---|---|
| CAS Number | VC17880300 |
| Molecular Formula | C₁₀H₁₈BN₃O₂ |
| Molecular Weight | 223.08 g/mol |
| SMILES | CN1C=C(C=N1)B1OC(C)(C)C(C)(C)O1 |
| InChI Key | LZZMPZVWYYDSOT-UHFFFAOYSA-N |
The boronate ester group enhances stability compared to free boronic acids, mitigating protodeboronation and oxidation risks . This stability is critical for storage and handling in synthetic workflows.
Synthesis and Optimization
The synthesis of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine typically involves palladium-catalyzed cross-coupling between halogenated pyrazole precursors and pinacolborane derivatives. A representative protocol includes:
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Substrate Preparation: Bromination of 1-methyl-1H-pyrazol-3-amine at the 4-position using N-bromosuccinimide (NBS) in dichloromethane.
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Borylation: Reaction of the bromopyrazole with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst, potassium acetate base, and 1,4-dioxane solvent at 80–100°C .
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Purification: Column chromatography or recrystallization to isolate the product in >95% purity.
Table 1: Key Reaction Parameters for Boronate Ester Synthesis
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (2 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
This method aligns with established strategies for synthesizing boronate esters, leveraging palladium’s ability to facilitate transmetalation and reductive elimination .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate ester group enables its use in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl or heteroaryl halides. For example, coupling with 4-bromoaniline under Pd(PPh₃)₄ catalysis produces biaryl amines, valuable intermediates in drug discovery.
Table 2: Representative Suzuki-Miyaura Reaction Outcomes
| Partner Halide | Product | Yield (%) |
|---|---|---|
| 4-Bromoaniline | 4-(Pyrazol-3-amine)aniline | 78 |
| 2-Chloropyridine | 2-(Pyrazol-3-amine)pyridine | 65 |
Pharmaceutical Intermediate
The amine group at the pyrazole’s 3-position allows further functionalization, such as acylation or alkylation, to generate targeted bioactive molecules. For instance, acylation with acetic anhydride yields N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide, a potential kinase inhibitor precursor.
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